Tetrahydrofuran-3-carbonyl chloride
Overview
Description
Tetrahydrofuran-3-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its utility in various chemical reactions and research applications due to its reactive carbonyl chloride group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carbonyl chloride can be synthesized through the reaction of tetrahydrofuran with phosgene or thionyl chloride. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. The general reaction is as follows:
Tetrahydrofuran+Phosgene→Tetrahydrofuran-3-carbonyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The process often employs catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofuran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: It can be reduced to tetrahydrofuran-3-methanol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, it hydrolyzes to form tetrahydrofuran-3-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed:
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Tetrahydrofuran-3-carboxylic acid: Formed from hydrolysis
Scientific Research Applications
Tetrahydrofuran-3-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tetrahydrofuran-3-carbonyl chloride involves its reactive carbonyl chloride group, which readily reacts with nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- Tetrahydrofuran-2-carbonyl chloride
- Tetrahydrofuran-4-carbonyl chloride
- Furan-2-carbonyl chloride
Comparison: Tetrahydrofuran-3-carbonyl chloride is unique due to the position of the carbonyl chloride group on the third carbon of the tetrahydrofuran ring. This positioning influences its reactivity and the types of reactions it undergoes compared to its isomers and other similar compounds .
Properties
IUPAC Name |
oxolane-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMFDSHMPBPWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554394 | |
Record name | Oxolane-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69595-02-4 | |
Record name | Oxolane-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofuran-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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